2-Bromo-N,3-dimethylbenzene-1-sulfonamide
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Overview
Description
2-Bromo-N,3-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a bromine atom, two methyl groups, and a sulfonamide group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,3-dimethylbenzene-1-sulfonamide typically involves the bromination of N,3-dimethylbenzene-1-sulfonamide. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,3-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted sulfonamides.
Oxidation: Products include sulfonic acids.
Reduction: Products include amines.
Scientific Research Applications
2-Bromo-N,3-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N,3-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom and methyl groups contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N,N-dimethylbenzenesulfonamide
- 4-Bromo-N,3-dimethylbenzene-1-sulfonamide
- 2,6-Dimethylbromobenzene
Uniqueness
2-Bromo-N,3-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H10BrNO2S |
---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
2-bromo-N,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-4-3-5-7(8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 |
InChI Key |
KWNRAMAPJVMDPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)NC)Br |
Origin of Product |
United States |
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